Ro 22-0654

Obesity Lipid Metabolism In Vivo Pharmacology

Ro 22-0654 (CAS 81741-99-3) is a uniquely differentiated hepatic lipid synthesis inhibitor that operates via malonyl-CoA depletion rather than direct enzyme inhibition. Unlike TOFA or C75, it simultaneously reduces VLDL triglyceride secretion by ~40% and increases ketone body production from endogenous fatty acids by ~75%, providing a clean in vivo phenotype for dissecting hepatic lipid partitioning. A single oral dose of 100 mg/kg reduces hepatic malonyl-CoA by ~50%, enabling robust target engagement studies. Critically, it reduces body weight gain by ~26% in long-term studies without persistent appetite suppression, avoiding confounds in metabolic phenotyping. Ideal for NAFLD pathogenesis and obesity mechanism research.

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
CAS No. 81741-99-3
Cat. No. B1679463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 22-0654
CAS81741-99-3
Synonyms4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester
methyl 4-amino-5-ethyl-3-thiophenecarboxylate
Ro 22-0654
Ro-22-0654
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CS1)C(=O)OC)N
InChIInChI=1S/C8H11NO2S/c1-3-6-7(9)5(4-12-6)8(10)11-2/h4H,3,9H2,1-2H3
InChIKeyDFTUDTYQWOYUKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ro 22-0654 (CAS 81741-99-3) Hepatic Fatty Acid Synthesis Inhibitor for Anti-Obesity Research


Ro 22-0654 (CAS 81741-99-3), also known as 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester, is an organic compound belonging to the thiophene carboxylic acid and derivatives class [1]. It is primarily recognized as a potent inhibitor of hepatic fatty acid and cholesterol synthesis [2], functioning by reducing hepatic malonyl-CoA levels and thereby activating fatty acid oxidation and decreasing VLDL triglyceride secretion [3]. The hydrochloride salt form (Ro 22-0654/001) has demonstrated significant antiobesity effects in preclinical rodent models, reducing body weight gain and total body lipid content [2].

Ro 22-0654: Why Structural Analogs and Alternative Lipid Synthesis Inhibitors Are Not Interchangeable


General substitution with other thiophene carboxylic acid derivatives or alternative lipid synthesis inhibitors (e.g., ACC inhibitors like TOFA or FAS inhibitors like C75) is scientifically unsound for several critical reasons. First, Ro 22-0654's primary mechanism is distinct, operating via hepatic malonyl-CoA depletion rather than direct enzyme inhibition [1]. Second, its in vivo effect profile uniquely combines sustained hepatic fatty acid synthesis inhibition with activated fatty acid oxidation, leading to a reduction in total body lipid content without persistent appetite suppression [2]. Third, its specific substitution pattern on the thiophene ring dictates a unique pharmacophore not shared by other compounds in the class . These fundamental differences in mechanism, in vivo phenotype, and chemical structure preclude simple functional equivalence, necessitating a detailed, quantitative comparison to justify selection for specific research applications.

Quantitative Differentiation Evidence for Ro 22-0654 Procurement: Key Comparative Data


Ro 22-0654 vs. C75: In Vivo Weight Gain Reduction and Feeding Behavior

In a 2-month chronic dosing study in Sprague Dawley rats, Ro 22-0654 decreased body weight gain by approximately 26% compared to vehicle-treated controls, while food intake was only transiently suppressed and quickly returned to normal [1]. In contrast, the fatty acid synthase (FAS) inhibitor C75 is known for its potent and persistent anorexigenic effects, which are a central component of its anti-obesity profile [2]. This differential effect on feeding behavior indicates Ro 22-0654 achieves weight loss primarily through metabolic partitioning rather than appetite suppression, a key distinguishing feature for studies focused on peripheral lipid metabolism.

Obesity Lipid Metabolism In Vivo Pharmacology

Ro 22-0654 vs. TOFA: Differential Effects on Hepatic VLDL Secretion and Ketogenesis

In isolated perfused rat liver studies, Ro 22-0654 (2 mM) decreased the secretion of [1-14C]oleate-derived triglyceride in VLDL by approximately 40% while simultaneously increasing ketone body production by approximately 75% from endogenous fatty acid substrates [1]. TOFA, an ACC inhibitor, has been shown in similar liver perfusion models to reduce VLDL secretion but without a significant concomitant increase in ketogenesis [2]. This indicates Ro 22-0654 uniquely shifts hepatic fatty acid flux from esterification to oxidation, a metabolic effect not fully recapitulated by direct ACC inhibition.

Lipoprotein Metabolism Ketogenesis Liver Perfusion

Ro 22-0654 vs. Cerulenin: Comparative Selectivity for Mammalian Fatty Acid Synthesis

While a precise IC50 value for Ro 22-0654 against purified mammalian fatty acid synthase (FAS) is not available in the literature, its in vivo profile indicates a primary effect on hepatic fatty acid synthesis with minimal reported systemic toxicity [1]. Cerulenin, a natural product FAS inhibitor, potently inhibits the β-ketoacyl-ACP synthase (KAS) domain of FAS with an IC50 of 1.5 µM but is known to be broadly cytotoxic and has significant off-target effects due to its reactive epoxide group [2]. Ro 22-0654's more favorable in vivo tolerability profile, as evidenced by its ability to be administered chronically in diet admixtures for 2 months without overt toxicity [1], suggests a superior selectivity window for mammalian hepatic lipid synthesis compared to cerulenin.

Enzyme Inhibition Selectivity Mammalian Cells

Ro 22-0654: In Vivo Dose-Dependent Inhibition of Hepatic Fatty Acid Synthesis

Ro 22-0654 inhibits hepatic fatty acid synthesis in vivo in a dose-dependent manner with a duration of action of approximately 8 hours following a single dose [1]. This time-limited effect allows for precise temporal control in metabolic studies, differentiating it from compounds with longer or irreversible effects. While specific ED50 values are not reported, the study demonstrates that a single oral dose of the hydrochloride salt (Ro 22-0654/001) at 100 mg/kg significantly reduced hepatic fatty acid synthesis in rats [1]. This provides a clear benchmark for in vivo dosing strategies.

Hepatic Lipogenesis Dose-Response In Vivo

Ro 22-0654 vs. TOFA: Comparative Reduction in Hepatic Malonyl-CoA Levels In Vivo

Ro 22-0654 administration in vivo significantly decreased the malonyl-CoA content of rat liver, an effect that is central to its mechanism of activating fatty acid oxidation [1]. TOFA, an ACC inhibitor, is also known to reduce cellular malonyl-CoA levels [2]. However, the magnitude of this effect in vivo for Ro 22-0654 has been quantified, with a reported decrease in hepatic malonyl-CoA of approximately 50% following a single oral dose of 100 mg/kg [1]. This provides a specific, measurable biochemical endpoint for validating target engagement in vivo, which is not as clearly defined for TOFA in similar acute in vivo models.

Malonyl-CoA Metabolic Regulation In Vivo

Ro 22-0654: Direct Comparison with Ro 20-0083 on Feeding Patterns

In a head-to-head study comparing the effects of lipid metabolism inhibitors on meal patterns in Zucker rats, Ro 22-0654 and the pancreatic lipase inhibitor Ro 20-0083 were directly compared [1]. Neither compound suppressed total food intake in obese or lean Zucker rats, but Ro 22-0654 had no effect on the temporal pattern of feeding or meal size, whereas Ro 20-0083 altered meal frequency in lean rats [1]. This demonstrates that even within a class of anti-obesity agents from the same research program, compounds can have distinct behavioral effects. Ro 22-0654's lack of effect on feeding patterns underscores its metabolic, rather than appetitive, mechanism of action.

Feeding Behavior Meal Patterns Pharmacology

Validated Research Applications for Ro 22-0654 Based on Quantitative Differentiation Data


Investigating Hepatic Lipid Partitioning and VLDL Secretion in Non-Alcoholic Fatty Liver Disease (NAFLD) Models

Ro 22-0654 is uniquely suited for ex vivo and in vivo studies of hepatic lipid partitioning due to its demonstrated dual effect: a ~40% reduction in VLDL triglyceride secretion coupled with a ~75% increase in ketone body production from endogenous fatty acids [1]. This profile, which is not replicated by ACC inhibitors like TOFA, allows researchers to dissect the regulatory mechanisms governing the balance between fatty acid esterification and oxidation in the liver. This makes it a critical tool for investigating the pathogenesis of NAFLD and evaluating potential therapeutic interventions aimed at reducing hepatic lipid export [1].

Chronic In Vivo Studies of Obesity and Metabolic Syndrome Requiring Metabolic, Not Appetitive, Modulation

For long-term in vivo studies (2 months or longer) focused on the metabolic aspects of obesity, Ro 22-0654 offers a distinct advantage over anorexigenic compounds like C75. Its ability to reduce body weight gain by approximately 26% without causing persistent suppression of food intake [2] allows researchers to study the direct effects of inhibiting hepatic fatty acid synthesis on body composition and systemic metabolism, free from the confounding influence of altered feeding behavior [2]. This is particularly valuable in models of diet-induced obesity or genetic obesity (e.g., Zucker rats) [2].

Studies Requiring In Vivo Validation of Hepatic Malonyl-CoA Depletion as a Mechanism of Action

Ro 22-0654 provides a well-characterized and quantifiable tool for in vivo target engagement studies. A single oral dose of 100 mg/kg in rats results in an approximately 50% reduction in hepatic malonyl-CoA levels [3]. This robust and reproducible biochemical endpoint allows researchers to directly correlate the compound's molecular effect with downstream physiological outcomes, such as increased fatty acid oxidation and reduced VLDL secretion, making it ideal for mechanistic pharmacology and proof-of-concept studies [3].

Behavioral Pharmacology Studies Requiring Metabolic Intervention Without Feeding Pattern Disruption

In studies where precise analysis of feeding behavior and meal patterns is critical, Ro 22-0654 is the superior choice among lipid metabolism inhibitors. Head-to-head data show it does not alter meal frequency, meal size, or the temporal pattern of feeding in Zucker rats, unlike the related compound Ro 20-0083 [4]. This ensures that any observed physiological or metabolic changes can be attributed to the drug's direct metabolic actions rather than indirect effects on appetite or feeding microstructure, a crucial consideration for experimental design and data interpretation [4].

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